TCO-PEG4-amido maleimide

Description

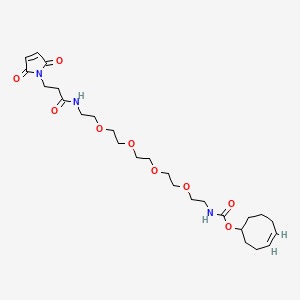

TCO-PEG4-Amido Maleimide is a bifunctional click chemistry reagent widely used in bioconjugation and materials science. Its structure comprises three critical components:

- Trans-cyclooctene (TCO): A strained alkene that undergoes rapid and specific inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal labeling .

- PEG4 spacer: A tetraethylene glycol linker enhancing solubility, reducing steric hindrance, and improving biocompatibility .

- Maleimide group: Reacts selectively with thiol (-SH) groups on proteins, peptides, or antibodies via Michael addition, forming stable thioether bonds .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFPWQCCPOKESZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of PEG4

The PEG4 chain is activated to facilitate subsequent coupling reactions. Common activating agents include N-hydroxysuccinimide (NHS) and carbonyldiimidazole (CDI). For example, NHS ester formation enables efficient amide bond formation with amine-containing reactants.

Reaction Conditions :

Coupling with Trans-Cyclooctene (TCO)

The activated PEG4 is reacted with TCO-amine under mild basic conditions. The amide bond formation is catalyzed by coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Key Considerations :

Introduction of Maleimide Group

The TCO-PEG4 intermediate is functionalized with maleimide via a two-step process: (1) reaction with maleic anhydride to form a maleamic acid, followed by (2) cyclization to maleimide using acetic anhydride and sodium acetate.

Optimization Parameters :

-

Cyclization Temperature : 60–70°C to prevent degradation

-

Protection of TCO : Use of inert atmosphere (N₂ or Ar) to avoid oxidation

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve PEG and TCO intermediates. However, DCM’s low boiling point (40°C) limits its use in high-temperature reactions.

Catalysts and Coupling Agents

EDC and NHS are widely used for amide bond formation, achieving yields >85%. Alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster kinetics but increase cost.

Temperature and Time

Industrial-Scale Production Methods

Industrial synthesis scales up laboratory protocols while addressing challenges like heat dissipation and purification.

Bulk Activation of PEG4

Large-Scale Coupling

Maleimide Functionalization

-

Cyclization : Rotary evaporators for solvent removal

-

Quality Control : In-process HPLC monitoring to ensure >98% purity

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

-

MS (ESI) : m/z 540.3 [M+H]⁺, matching the molecular weight of 539.6 g/mol.

Comparative Analysis of PEG Spacer Lengths

| Parameter | PEG4 | PEG3 | PEG5 |

|---|---|---|---|

| Solubility | 120 mg/mL | 90 mg/mL | 150 mg/mL |

| Reaction Yield | 88% | 75% | 92% |

| Cost Efficiency | Moderate | Low | High |

Key Insight : PEG4 balances solubility and cost, making it ideal for this compound synthesis.

Challenges and Solutions in Synthesis

Hydrolysis of Maleimide

Challenge : Maleimide groups hydrolyze in aqueous solutions, forming inactive maleamic acid.

Solution : Use anhydrous solvents and store intermediates under nitrogen.

Chemical Reactions Analysis

Types of Reactions:

Thiol-Maleimide Reaction: TCO-PEG4-amido maleimide reacts with thiol groups (-SH) to form stable thioether bonds.

Click Chemistry Reactions: The TCO moiety can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with azides to form stable triazole linkages.

Common Reagents and Conditions:

Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine-containing peptides and antibodies.

SPAAC Reaction: Azide-containing compounds are used as reagents.

Major Products:

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules for various applications, including drug delivery and diagnostics.

Applications :

- Antibody-Drug Conjugates (ADCs) : TCO-PEG4-amido maleimide is employed in the synthesis of ADCs, which target cancer cells while minimizing damage to healthy tissues. The PEG linker enhances solubility and stability, improving pharmacokinetics .

- Site-Specific Labeling : The compound allows for site-specific conjugation of proteins, which is crucial for maintaining the biological activity of therapeutic proteins. For instance, it was used to conjugate human serum albumin (HSA) to a single-chain variable fragment (scFv) derived from trastuzumab, optimizing its pharmacokinetic profile without compromising its binding capacity .

Molecular Imaging

Overview : Molecular imaging techniques enable visualization of biological processes at the molecular and cellular levels.

Applications :

- In Vivo Imaging : this compound is integral in bioorthogonal chemistry for imaging applications. Its rapid reaction with tetrazine allows for precise labeling of biomolecules for imaging purposes . Studies have shown that using this compound can improve tumor detection accuracy through enhanced imaging techniques .

- Radiopharmaceutical Development : The compound has been utilized to synthesize radiopharmaceuticals that selectively target thiol-containing biomolecules, facilitating high-resolution imaging in nuclear medicine .

Drug Development

Overview : In drug development, this compound plays a critical role in creating targeted therapies.

Applications :

- Targeted Protein Degradation : The compound is used in the synthesis of PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system to selectively degrade disease-causing proteins .

- Therapeutic Conjugates : The incorporation of this compound into therapeutic conjugates allows for improved delivery and efficacy of drugs by enhancing their solubility and reducing immunogenicity .

Data Table: Comparison of this compound with Other Compounds

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Optimal PEG length; stable thioether bond formation | ADCs, molecular imaging, drug development |

| TCO-PEG3-maleimide | Shorter PEG linker; less solubility | Limited bioconjugation applications |

| TCO-PEG5-maleimide | Longer PEG linker; enhanced solubility | Broad range of bioconjugation applications |

| DBCO-PEG4-maleimide | Faster reaction rates with tetrazine | Imaging and diagnostics |

Case Studies

- Improving Antibody Reactivity : A study demonstrated that incorporating a PEG linker significantly enhanced the reactivity of TCO-conjugated antibodies in vivo, leading to better tumor targeting compared to traditional methods .

- Development of Radiopharmaceuticals : Research involving the synthesis of [^18F]FBEM using this compound showed promising results in labeling peptides for PET imaging, indicating its potential in developing novel imaging agents .

- Therapeutic Conjugates for Cancer Treatment : A recent investigation into site-specific conjugation using this compound resulted in improved therapeutic efficacy against HER2-positive breast cancer by maintaining the functional integrity of therapeutic antibodies .

Mechanism of Action

Thiol-Maleimide Reaction:

Mechanism: The maleimide group reacts with thiol groups to form a stable thioether bond.

Molecular Targets: Thiol-containing biomolecules such as cysteine residues in proteins.

SPAAC Reaction:

Mechanism: The TCO moiety undergoes strain-promoted azide-alkyne cycloaddition with azides to form a stable triazole linkage.

Molecular Targets: Azide-containing compounds.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

TCO vs. DBCO :

PEG Length :

Reactivity and Stability

Notes:

- TCEP Interference : PEG-maleimide conjugates (e.g., this compound) may fail in thiol coupling when TCEP (a reducing agent) is used due to PEG-TCEP interactions .

- Thermal Stability : Maleimide-epoxy hybrids show enhanced flame retardancy and thermal resistance, relevant for polymer applications .

This compound:

- Nanocomposites: Maleimide-functionalized graphene oxide (mGO) improved tensile strength (by 50%) and self-healing efficiency in polymethacrylate matrices via Diels-Alder chemistry .

- Hydrogels : Used to synthesize maleimide-functionalized hyaluronic acid (HA) hydrogels with tunable rheological properties for drug delivery .

DBCO-Amido-PEG4-Maleimide:

- Antibody-Drug Conjugates (ADCs) : Enabled dual labeling of HER2 antibodies via DBCO-azide and maleimide-thiol reactions .

Maleimide-PEG4-Acid:

- Multifunctional Probes : Carboxylic acid allows additional conjugation (e.g., peptides via EDC/NHS), enabling multiplexed imaging probes .

Q & A

Q. How can researchers quantify maleimide availability in nanoparticle formulations to optimize conjugation efficiency?

Methodological approaches include:

- Fluorimetric assays (e.g., Amplite® Kit) to detect maleimide concentrations as low as 0.1 nM .

- qPAINT (DNA-PAINT) for single-molecule imaging to compare experimental vs. theoretical ligand counts, revealing discrepancies due to PEG entanglement .

- Surface-Enhanced Raman Spectroscopy (SERS) for semi-quantitative detection of maleimide (60–120 µg/mL range), providing non-destructive analysis .

Q. What methodologies are recommended for quantifying residual maleimide groups post-conjugation to ensure reaction completion?

- UV-Vis spectroscopy at 302 nm to monitor maleimide hydrolysis, validated by ¹H NMR to distinguish hydrolysis from precipitation .

- Fluorimetric analysis using thiol-reactive probes to quantify unreacted maleimides, with sensitivity down to picomolar levels .

- Competition assays in ternary systems (e.g., thiophenol vs. hexanethiol) to assess reaction selectivity under varying solvents and initiators .

Q. How does PEG chain length influence the accessibility of maleimide groups in TCO-PEG4-amido maleimide conjugates?

- Flexibility vs. entanglement : Longer PEG chains (e.g., 5 kDa) increase flexibility but reduce ligand availability due to PEG entanglement, as shown by qPAINT .

- Hydrolysis susceptibility : Shorter PEGs (e.g., PEG3) minimize hydrolysis during sonication, as demonstrated by UV-Vis and NMR .

- Solubility optimization : PEG side branches (e.g., methoxyPEG methacrylates) enhance water solubility while maintaining maleimide reactivity .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental maleimide-ligand conjugation ratios be systematically analyzed?

- Data triangulation : Combine qPAINT (experimental ligand counts) with fluorimetry (maleimide quantification) to identify PEG entanglement or hydrolysis as confounding factors .

- Surface-to-total maleimide ratios : Use liposome studies to compare surface-bound vs. total maleimide (e.g., 1:1 in microemulsions vs. 2:1 in liposomes) .

- Kinetic modeling : Apply computational methods (e.g., CBS-QB3 calculations) to predict reaction outcomes under varying conditions .

Q. What strategies address thiosuccinimide bond instability in maleimide-based bioconjugates under physiological conditions?

- Next-generation maleimides : Use dibromomaleimide or disulfide-rebridging reagents to enhance conjugate stability .

- pH optimization : Conduct reactions at pH 6.8–7.4 to balance thiol reactivity and minimize hydrolysis .

- Retro-Diels-Alder protection : Temporarily protect maleimide during synthesis to prevent premature degradation .

Q. How do reaction conditions (solvent, initiator, thiol type) influence the selectivity and kinetics of maleimide-thiol conjugation?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor base-initiated mechanisms, while chloroform supports ion-pair pathways .

- Initiator selection : Strong bases (e.g., DABCO) accelerate thiol-Michael reactions but reduce selectivity in ternary systems .

- Thiol pKa tuning : Thiols with lower pKa (e.g., methyl thioglycolate) exhibit faster reaction kinetics, as validated by DFT calculations .

Q. What advanced characterization techniques resolve ambiguities in maleimide quantification when traditional UV-Vis is unreliable?

- ¹H-NMR spectroscopy : Track maleimide consumption in Diels-Alder reactions via peak integration (e.g., 310 nm UV vs. NMR correlation) .

- SERS : Detect maleimide in complex matrices (e.g., biological fluids) with minimal interference, validated against standard spectra .

- Competition assays : Use thiols with distinct reactivities (e.g., cysteine vs. glutathione) to probe maleimide accessibility in crowded environments .

Methodological Considerations for Experimental Design

- PEG architecture : Balance solubility and steric hindrance by testing PEG3 vs. PEG4 spacers in conjugation assays .

- Hydrolysis mitigation : Pre-quantify maleimide activity post-sonication using UV-Vis and confirm with NMR .

- Reaction validation : Include retro-Diels-Alder controls to ensure maleimide functionality in protected derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.